molecular formula C11H14ClNS B12988937 N-(4-Chlorophenethyl)thietan-3-amine

N-(4-Chlorophenethyl)thietan-3-amine

Cat. No.: B12988937
M. Wt: 227.75 g/mol
InChI Key: CMBKUQJIVCANMS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)thietan-3-amine is a chemical compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenethyl)thietan-3-amine typically involves the reaction of 4-chlorophenethylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenethylamine reacts with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The thietane ring and the chlorophenethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenethyl)thietan-3-amine is unique due to the combination of the thietane ring and the chlorophenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)5-6-13-11-7-14-8-11/h1-4,11,13H,5-8H2

InChI Key

CMBKUQJIVCANMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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